3-Isobutylaniline

Catalog No.
S1913876
CAS No.
131826-11-4
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutylaniline

CAS Number

131826-11-4

Product Name

3-Isobutylaniline

IUPAC Name

3-(2-methylpropyl)aniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3

InChI Key

JSOMPMRZESLPSM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC=C1)N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)N

Development of Novel Carboxanilide Acaricide

3-Isobutylaniline is characterized by its amine functional group, which imparts basic properties to the compound. Its structure consists of a benzene ring bonded to an isobutyl group and an amino group, making it a substituted aniline. The compound has a molecular weight of approximately 149.23 g/mol and is often used in synthetic organic chemistry as an intermediate for producing other chemical compounds .

Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic attack, allowing for substitutions at the ortho and para positions relative to the amino group.
  • N-Acylation: The amino group can react with acyl chlorides to form amides.
  • Reduction Reactions: 3-Isobutylaniline can be reduced from nitro derivatives or undergo hydrogenation in the presence of catalysts .

Several methods exist for synthesizing 3-isobutylaniline:

  • Direct Alkylation: One common method involves the alkylation of aniline with isobutylene in the presence of a strong acid catalyst.
  • Reduction of Nitro Compounds: Another approach includes reducing 3-nitroaniline derivatives using hydrogen gas in the presence of palladium catalysts .
  • Palladium-Catalyzed Reactions: Recent patents describe methods involving palladium-catalyzed reactions that yield high purity and yields of 3-isobutylaniline from suitable precursors .

3-Isobutylaniline finds applications in various industrial and research settings:

  • Intermediate for Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds.
  • Dyes and Pigments: The compound can be used in producing dyes due to its ability to undergo various substitution reactions.
  • Polymer Chemistry: It may also be involved in creating polymeric materials with specific properties .

Several compounds share structural similarities with 3-isobutylaniline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
N-IsobutylanilineC₁₀H₁₅N0.94
N-Methyl-3-isobutylanilineC₁₁H₁₅N0.93
4-IsobutylanilineC₁₀H₁₅N0.93
2-IsobutylanilineC₁₀H₁₅N0.92

These compounds highlight the diversity within substituted anilines while emphasizing the unique branched structure of 3-isobutylaniline, which may influence its reactivity and applications compared to its linear counterparts .

XLogP3

2.6

Wikipedia

3-(2-Methylpropyl)aniline

Dates

Modify: 2023-08-16

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